molecular formula C26H24N2O4 B11028958 (2E)-3-(3-nitrophenyl)-1-{2-[4-(propan-2-yl)phenyl]-2H-3,1-benzoxazin-1(4H)-yl}prop-2-en-1-one

(2E)-3-(3-nitrophenyl)-1-{2-[4-(propan-2-yl)phenyl]-2H-3,1-benzoxazin-1(4H)-yl}prop-2-en-1-one

Cat. No.: B11028958
M. Wt: 428.5 g/mol
InChI Key: QAWGFUMIWMGKGK-XNTDXEJSSA-N
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Description

The compound (2E)-3-(3-nitrophenyl)-1-{2-[4-(propan-2-yl)phenyl]-2H-3,1-benzoxazin-1(4H)-yl}prop-2-en-1-one is a complex organic molecule that features a benzoxazine ring system, a nitrophenyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-nitrophenyl)-1-{2-[4-(propan-2-yl)phenyl]-2H-3,1-benzoxazin-1(4H)-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with an amine and formaldehyde under acidic or basic conditions.

    Introduction of the Propenone Moiety: This step often involves a Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Nitration: The nitrophenyl group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine can be achieved using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazine ring or the nitrophenyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-(3-nitrophenyl)-1-{2-[4-(propan-2-yl)phenyl]-2H-3,1-benzoxazin-1(4H)-yl}prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity, particularly due to the presence of the nitrophenyl and benzoxazine moieties, makes it a candidate for drug discovery. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific biological activities would need to be confirmed through experimental studies.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The benzoxazine ring system is known for its pharmacological properties, and modifications to the nitrophenyl and propenone groups could enhance biological activity and selectivity.

Industry

In materials science, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural complexity and potential for functionalization.

Mechanism of Action

The mechanism of action of (2E)-3-(3-nitrophenyl)-1-{2-[4-(propan-2-yl)phenyl]-2H-3,1-benzoxazin-1(4H)-yl}prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could participate in redox reactions, while the benzoxazine ring might interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-nitrophenyl)-1-{2-[4-(propan-2-yl)phenyl]-2H-3,1-benzoxazin-1(4H)-yl}prop-2-en-1-one: Similar structure but with the nitro group in a different position.

    (2E)-3-(3-nitrophenyl)-1-{2-[4-(methyl)phenyl]-2H-3,1-benzoxazin-1(4H)-yl}prop-2-en-1-one: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

The unique combination of the nitrophenyl group, benzoxazine ring, and propenone moiety in (2E)-3-(3-nitrophenyl)-1-{2-[4-(propan-2-yl)phenyl]-2H-3,1-benzoxazin-1(4H)-yl}prop-2-en-1-one provides distinct chemical properties and potential applications. Its structural complexity allows for diverse chemical reactivity and potential biological activity, setting it apart from simpler analogs.

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)-1-[2-(4-propan-2-ylphenyl)-2,4-dihydro-3,1-benzoxazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C26H24N2O4/c1-18(2)20-11-13-21(14-12-20)26-27(24-9-4-3-7-22(24)17-32-26)25(29)15-10-19-6-5-8-23(16-19)28(30)31/h3-16,18,26H,17H2,1-2H3/b15-10+

InChI Key

QAWGFUMIWMGKGK-XNTDXEJSSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2N(C3=CC=CC=C3CO2)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N(C3=CC=CC=C3CO2)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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